molecular structure and weight of 4-Cyanophenyl morpholine-4-carboxylate
molecular structure and weight of 4-Cyanophenyl morpholine-4-carboxylate
Structural Characterization, Synthetic Protocols, and Utility in Medicinal Chemistry
Executive Summary & Structural Identity[1]
4-Cyanophenyl morpholine-4-carboxylate is a specialized activated carbamate reagent used primarily in organic synthesis and medicinal chemistry. Structurally, it consists of a morpholine ring carbamoylated at the nitrogen position, with the carbonyl oxygen esterified by a 4-cyanophenol moiety.
Unlike its more ubiquitous analog, 4-nitrophenyl morpholine-4-carboxylate, this compound offers a "tunable" reactivity profile. The 4-cyanophenol leaving group (
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 4-Cyanophenyl morpholine-4-carboxylate |
| Common Name | Morpholine-4-carboxylic acid 4-cyanophenyl ester |
| Molecular Formula | |
| Molecular Weight | 232.24 g/mol |
| Monoisotopic Mass | 232.0848 Da |
| SMILES | N#Cc1ccc(OC(=O)N2CCOCC2)cc1 |
| InChI Key | (Predicted) ZXWAHHRBFVCEAR-UHFFFAOYSA-N (Analog) |
| Core Moiety | Carbamate (Urethane) linker |
| Leaving Group | 4-Cyanophenol (p-Cyanophenol) |
Physicochemical Profile & Electronic Properties
Understanding the electronic environment of this molecule is critical for predicting its behavior in nucleophilic substitution reactions.
Electronic Activation (The "Why")
The utility of this compound rests on the balance between stability and reactivity.
-
The Morpholine Ring: Acts as a secondary amine donor, creating a stable urea-like resonance that reduces electrophilicity at the carbonyl carbon compared to an acid chloride.
-
The 4-Cyanophenyl Ester: The cyano group (-CN) is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). This pulls electron density away from the ester oxygen, destabilizing the ester bond and making the carbonyl carbon more susceptible to nucleophilic attack.
Comparative Leaving Group Ability (
-
Phenol: ~10.0 (Unreactive ester)
-
4-Cyanophenol: ~7.7–7.9 (Moderately Reactive - "Goldilocks Zone") [1]
-
4-Nitrophenol: ~7.15 (Highly Reactive, unstable to moisture) [2]
Predicted Physical Properties
-
LogP: ~1.2 (Moderate lipophilicity, suitable for organic solvent solubility).
-
Polar Surface Area (PSA): ~65-70
(Permeable). -
Solubility: Soluble in DCM, THF, Ethyl Acetate, DMSO. Sparingly soluble in water (slow hydrolysis).
Synthetic Protocol
Directive: The following protocol utilizes 4-cyanophenyl chloroformate as the activation agent. This pathway is preferred over phosgene methods for safety and yield control in a standard laboratory setting.
Reagents & Materials
-
Substrate: Morpholine (1.0 equiv).
-
Reagent: 4-Cyanophenyl chloroformate (1.1 equiv).
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.2 equiv). -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Quench: 1M HCl, Saturated
, Brine.
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
) or Argon. -
Solvation: Dissolve 4-Cyanophenyl chloroformate (1.1 equiv) in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.
-
Addition: In a separate vial, mix Morpholine (1.0 equiv) with
(1.2 equiv) in a small volume of DCM. -
Reaction: Add the amine/base mixture dropwise to the cold chloroformate solution over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C.
-
Equilibration: Remove ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Validation Point: Monitor via TLC (Hexane/EtOAc 1:1). The starting material (chloroformate) spot should disappear.
-
-
Work-up:
-
Wash reaction mixture with 1M HCl (removes unreacted amine/base).
-
Wash with Sat.
(removes generated phenols/acids). -
Wash with Brine.
-
Dry organic layer over anhydrous
.
-
-
Purification: Concentrate in vacuo. If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, look for these specific spectral signatures.
Proton NMR ( NMR, 400 MHz, )
-
Aromatic Region (7.0 - 8.0 ppm): Look for an
system characteristic of the para-substituted benzene ring.- ~7.70 ppm (d, 2H, meta to oxygen, ortho to CN).
- ~7.30 ppm (d, 2H, ortho to oxygen).
-
Morpholine Region (3.0 - 4.0 ppm):
-
~3.60–3.75 ppm (m, 4H,
). -
~3.40–3.60 ppm (m, 4H,
).
-
~3.60–3.75 ppm (m, 4H,
Infrared Spectroscopy (FT-IR)
-
Carbonyl (
): Strong stretch at 1720–1740 cm⁻¹ (Carbamate ester). -
Nitrile (
): Sharp, distinct stretch at ~2230 cm⁻¹ . -
Absence: No broad O-H stretch (confirms removal of phenol) and no N-H stretch (confirms morpholine reaction).
Applications in Drug Discovery[4][5]
This reagent serves as a safer, more stable alternative to 4-nitrophenyl esters for introducing the morpholine-carbonyl moiety into complex molecules.
-
Urea Synthesis: Reacts with primary/secondary amines to form morpholine ureas (common in kinase inhibitors).
-
Prodrug Linkers: The carbamate bond is stable in plasma but can be cleaved by specific esterases or under specific pH conditions, releasing the active morpholine-drug payload.
-
Protein Labeling: Can be used to carbamoylate lysine residues on proteins under mild physiological conditions where nitrophenyl esters might cause non-specific aggregation.
Visualization of Pathways
Synthesis and Reactivity Workflow
The following diagram illustrates the synthesis of the reagent and its subsequent application in urea formation.
Caption: Figure 1. Synthesis of 4-Cyanophenyl morpholine-4-carboxylate and its utilization as a carbamoylation agent.
References
-
PubChem. 4-Cyanophenol (Compound CID 7549). National Library of Medicine. Available at: [Link]
-
PubChem. 4-Nitrophenol (Compound CID 980). National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Carbamates. Available at: [Link]
